Cenicriviroc - 497223-25-3

Cenicriviroc

Catalog Number: EVT-263571
CAS Number: 497223-25-3
Molecular Formula: C41H52N4O4S
Molecular Weight: 696.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cenicriviroc is a member of the class of benzazocines that is (5Z)-1,2,3,4-tetrahydro-1-benzazocine which is substituted by a 2-methylpropyl, N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide and 4-(2-butoxyethoxy)phenyl groups at positions 1, 5 and 8, respectively. It is a potent chemokine 2 and 5 receptor antagonist currently in development for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). It has a role as a chemokine receptor 5 antagonist, an anti-HIV agent, a chemokine receptor 2 antagonist, an antirheumatic drug and an anti-inflammatory agent. It is a diether, a member of imidazoles, a sulfoxide, an aromatic ether, a secondary carboxamide and a benzazocine.
Cenicriviroc has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex.
Cenicriviroc is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.

Maraviroc

Compound Description: Maraviroc is a CCR5 antagonist that blocks HIV-1 entry into cells. It is a first-in-class CCR5 inhibitor approved for the treatment of HIV-1 infection. [, , , ]

Relevance: Maraviroc is structurally similar to Cenicriviroc and shares its ability to bind to CCR5, preventing viral entry. Unlike Cenicriviroc, Maraviroc does not exhibit activity against CCR2. This difference is highlighted in studies demonstrating that Cenicriviroc does not push cell-free virions into the extracellular space like Maraviroc does. [] Additionally, Cenicriviroc has shown greater efficacy in inhibiting monocyte trans-endothelial migration compared to Maraviroc, possibly due to its dual CCR2/CCR5 antagonism. []

BMS-22

Compound Description: BMS-22 is a selective antagonist of CCR2. [, ]

Relevance: BMS-22 serves as a comparative compound in research investigating the dual CCR2/CCR5 antagonistic activity of Cenicriviroc. Studies demonstrate that Cenicriviroc exhibits greater potency in inhibiting monocyte trans-endothelial migration compared to BMS-22, suggesting the added benefit of dual receptor antagonism. [] Additionally, Cenicriviroc demonstrates superior CCR2 occupancy in murine models compared to BMS-22. []

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in combination antiretroviral therapy for the treatment of HIV-1 infection. [, ]

Relevance: Efavirenz serves as a comparator drug in clinical trials assessing the efficacy and safety of Cenicriviroc in treating HIV-1 infection. These studies aim to demonstrate the non-inferiority of Cenicriviroc to standard antiretroviral therapies like Efavirenz while highlighting its potentially improved safety and tolerability profile. [] Additionally, studies comparing the effects of Cenicriviroc and Efavirenz on hepatic fibrosis biomarkers in HIV-infected individuals suggest that Cenicriviroc may offer additional benefits in mitigating liver fibrosis progression. []

Obeticholic Acid (Ocaliva)

Compound Description: Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist approved for the treatment of primary biliary cholangitis. [, ]

Relevance: Obeticholic acid serves as a comparator drug in preclinical studies investigating the therapeutic potential of Cenicriviroc in treating non-alcoholic steatohepatitis (NASH). While both drugs target different pathways implicated in NASH pathogenesis, their comparative efficacy in improving hepatic outcomes is evaluated. [] Notably, Obeticholic acid exhibits a more pronounced effect on reducing hepatic steatosis, while Cenicriviroc demonstrates greater efficacy in ameliorating inflammation and fibrosis. []

Elafibranor

Compound Description: Elafibranor is a dual peroxisome proliferator-activated receptor alpha and delta agonist investigated for its therapeutic potential in treating NASH. []

Relevance: Elafibranor serves as a comparator drug in clinical trials evaluating the efficacy and safety of Cenicriviroc in treating NASH. Both drugs represent novel therapeutic options for NASH, and their comparative effectiveness in achieving clinically meaningful endpoints is assessed. []

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, used in combination with other antiviral agents for the treatment of chronic HCV infection. []

Relevance: Sofosbuvir serves as a comparator drug in in vitro studies investigating the potential antiviral effects of Cenicriviroc against HCV. These studies explore the observation that CCR5 antagonism, exhibited by Cenicriviroc, may impact HCV replication. [] Notably, Cenicriviroc demonstrates a reduction in HCV RNA and protein levels, albeit less pronounced than Sofosbuvir. []

Raltegravir

Compound Description: Raltegravir is an integrase inhibitor used as part of antiretroviral therapy to treat HIV infection. []

Relevance: Raltegravir serves as a negative control in in vitro studies investigating the effect of CCR5 antagonism on HCV replication. Unlike Cenicriviroc and Maraviroc, Raltegravir does not target the CCR5 receptor and therefore should not influence HCV replication. This contrast is evident in studies where Raltegravir does not reduce HCV RNA levels, unlike Cenicriviroc. []

Overview

Cenicriviroc is a novel compound primarily recognized for its role as a dual antagonist of C-C chemokine receptors 2 and 5 (CCR2 and CCR5). These receptors are significant in mediating inflammatory responses, making Cenicriviroc a candidate for treating various inflammatory conditions, particularly in liver diseases such as non-alcoholic steatohepatitis (NASH) and fibrosis. The compound's ability to inhibit monocyte recruitment and modulate macrophage polarization positions it as a promising therapeutic agent in managing chronic inflammatory diseases and metabolic disorders .

Source and Classification

Cenicriviroc was developed by the pharmaceutical company Tobira Therapeutics, which aimed to address unmet medical needs in liver diseases. The compound is classified as a small molecule drug and is categorized under the broader class of anti-inflammatory agents due to its mechanism of action targeting chemokine receptors involved in immune cell trafficking .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cenicriviroc involves several key steps, typically utilizing organic synthesis techniques. The process includes:

  1. Building Blocks: The synthesis starts with readily available chemical precursors, which are modified through various reactions such as alkylation, amidation, and cyclization.
  2. Purification: After the initial synthesis, the product undergoes purification processes, often involving chromatography techniques to isolate Cenicriviroc from by-products.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The specific synthetic route may vary depending on the desired formulation or application, including lipid-based formulations that enhance bioavailability .

Molecular Structure Analysis

Structure and Data

Cenicriviroc has a complex molecular structure characterized by its dual receptor antagonism. Its chemical formula is C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S, with a molecular weight of approximately 478.58 g/mol. The structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Amine Groups: Essential for receptor binding.
  • Thiazole Moiety: Important for the pharmacological activity against CCR2 and CCR5.

The three-dimensional conformation of Cenicriviroc allows it to effectively fit into the binding sites of its target receptors, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Cenicriviroc primarily undergoes metabolic reactions in the liver, where it is transformed by cytochrome P450 enzymes. Key reactions include:

  • Oxidation: Leading to the formation of various metabolites that may have different pharmacological profiles.
  • Conjugation: Such as glucuronidation, which enhances solubility and facilitates excretion.

These metabolic pathways are crucial for understanding the drug's pharmacokinetics and potential interactions with other medications .

Mechanism of Action

Process and Data

Cenicriviroc exerts its therapeutic effects through the antagonism of CCR2 and CCR5 receptors. This mechanism involves:

  1. Inhibition of Monocyte Recruitment: By blocking CCR2, Cenicriviroc reduces the influx of inflammatory monocytes into tissues, particularly in the liver.
  2. Modulation of Macrophage Polarization: The antagonism of CCR5 influences macrophage activation states, promoting anti-inflammatory M2 polarization over pro-inflammatory M1 polarization.

These actions lead to reduced inflammation, fibrosis progression, and improved metabolic parameters in models of NASH .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cenicriviroc is typically presented as a white to off-white powder.
  • Solubility: It exhibits variable solubility in water but is more soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Cenicriviroc is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has specific pKa values that influence its ionization state at physiological pH, affecting absorption and distribution.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Cenicriviroc has shown potential in various scientific applications:

  • Treatment of Non-Alcoholic Steatohepatitis (NASH): Clinical trials have demonstrated its efficacy in reducing liver inflammation and fibrosis associated with NASH.
  • Pain Management: Recent studies suggest that targeting CCR2 and CCR5 may provide novel therapeutic options for managing neuropathic pain.
  • Fibrosis Treatment: Its antifibrotic properties make it a candidate for treating other fibrotic diseases beyond liver conditions.

Ongoing research aims to explore additional therapeutic indications for Cenicriviroc, highlighting its versatility as a dual receptor antagonist in inflammatory disease management .

Properties

CAS Number

497223-25-3

Product Name

Cenicriviroc

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide

Molecular Formula

C41H52N4O4S

Molecular Weight

696.9 g/mol

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N

SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C

Synonyms

(S,E)-8-(4-(2-Butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide; TAK-652; TAK652; TAK 652; TBR-652; TBR 652; TBR652; Cenicriviroc

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.